
Ethylmercurithiosalicylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylmercurithiosalicylate is an alkylmercury compound and a member of benzoates. It is a conjugate base of an ethylmercurithiosalicylic acid.
Wissenschaftliche Forschungsanwendungen
Blood-Brain Barrier Permeability :
- Ethylmercurithiosalicylate is actively transported across membranes by the L-amino acid transport system, similar to methylmercury compounds. Research has shown that ethylmercury-containing compounds like Thimerosal can cross the blood-brain barrier and accumulate in the brain, converting mostly to highly toxic inorganic mercury compounds (Kern et al., 2019).
Autoimmune Responses :
- Thimerosal can induce systemic autoimmune conditions in genetically susceptible mice, similar to inorganic mercury, although a higher absorbed dose of mercury is required. It is known to cause immunosuppressive effects initially, followed by a strong immunostimulation leading to autoimmunity (Havarinasab et al., 2005).
Gastroprotective Effects :
- Studies have demonstrated that Thimerosal can exert a cytoprotective effect against ulcerogens. It has been found to reduce gastric secretion and acidity in animal models, suggesting a potential gastroprotective effect (Al Moutaery, 2003).
Mitochondrial Dysfunction and Cellular Toxicity :
- Thimerosal exposure has been associated with mitochondrial damage, reduced oxidative-reduction activity, and cell death in human neuronal and fetal cells. This suggests a potential link to pathophysiological findings in autistic disorders (Geier et al., 2009).
Neurotoxicity and HDAC Inhibition :
- This compound-induced neurotoxicity in neuroblastoma cells and cortical neurons can be prevented by the HDAC class IIA inhibitor MC1568, indicating a potential therapeutic approach to mitigate its toxic effects (Guida et al., 2016).
Analysis Techniques :
- New methodologies for detecting and analyzing ethylmercurithiosalicylic acid in various products, such as cosmetics, have been developed. Techniques like high-performance liquid chromatography-inductively coupled plasma-mass spectrometry (HPLC-ICP-MS) have been used for this purpose (Wen-feng, 2013).
Eigenschaften
Molekularformel |
C9H9HgO2S- |
|---|---|
Molekulargewicht |
381.83 g/mol |
IUPAC-Name |
(2-carboxylatophenyl)sulfanyl-ethylmercury |
InChI |
InChI=1S/C7H6O2S.C2H5.Hg/c8-7(9)5-3-1-2-4-6(5)10;1-2;/h1-4,10H,(H,8,9);1H2,2H3;/q;;+1/p-2 |
InChI-Schlüssel |
HXQVQGWHFRNKMS-UHFFFAOYSA-L |
SMILES |
CC[Hg]SC1=CC=CC=C1C(=O)[O-] |
Kanonische SMILES |
CC[Hg]SC1=CC=CC=C1C(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



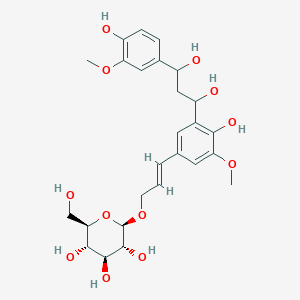

![3-[5-(5-methyl-2-thiophenyl)-1,3,4-oxadiazol-2-yl]-N-[2-(3-pyridinyloxy)propyl]propanamide](/img/structure/B1255308.png)
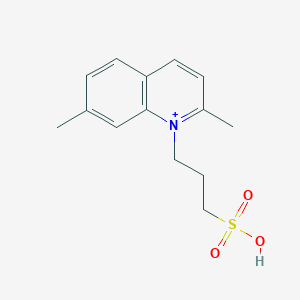
![2-[[2-[2-(1-piperidinyl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B1255310.png)
![(4aR,5'R,7R,8R,8aS)-5'-(2-hydroxy-5-oxo-2H-furan-3-yl)-4,7-dimethylspiro[1,4a,5,6,7,8a-hexahydronaphthalene-8,3'-oxolane]-2,2'-dione](/img/structure/B1255315.png)

![1-(3-Hydroxy-10,13-dimethyl-hexadecahydro-cyclopenta[a]phenanthren-17-yl)-ethanone](/img/structure/B1255319.png)
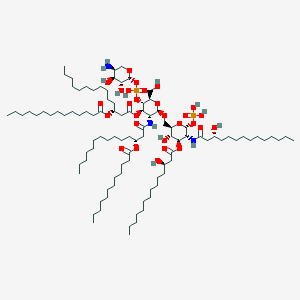
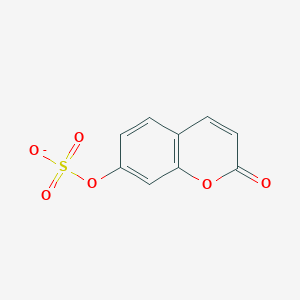

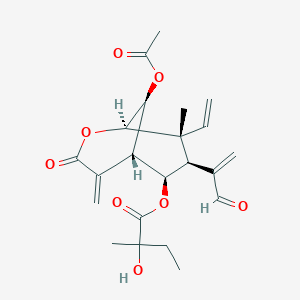
![2-[4-[(6-Ethoxy-2-quinolinyl)methyl]-1-(3-thiophenylmethyl)-2-piperazinyl]ethanol](/img/structure/B1255330.png)
![(1R,5R,6S)-rel-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B1255331.png)